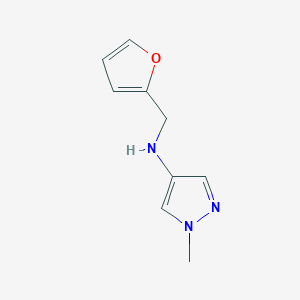
Methyl 2-amino-4-cyclohexyl-butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-cyclohexyl-butanoate is an organic compound with the molecular formula C11H21NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclohexyl group attached to the butanoate backbone
准备方法
合成路线和反应条件
2-氨基-4-环己基丁酸甲酯可以通过多种方法合成。一种常用的方法是,在酸催化剂(如硫酸)存在下,用甲醇酯化2-氨基-4-环己基丁酸。该反应通常在回流条件下进行,以确保酸完全转化为酯。
另一种方法涉及使用酰氯。在这种方法中,2-氨基-4-环己基丁酸首先使用亚硫酰氯或草酰氯转化为相应的酰氯。然后,酰氯与甲醇反应生成酯。
工业生产方法
2-氨基-4-环己基丁酸甲酯的工业生产通常涉及大规模酯化工艺。这些工艺针对高产率和高纯度进行了优化,利用连续流反应器和高效分离技术。使用硫酸或对甲苯磺酸等催化剂是常见的,以加速反应并提高效率。
化学反应分析
反应类型
2-氨基-4-环己基丁酸甲酯会发生多种化学反应,包括:
氧化: 氨基可以被氧化形成相应的硝基或亚硝基化合物。
还原: 酯基可以使用像氢化锂铝之类的还原剂还原成相应的醇。
取代: 氨基可以参与亲核取代反应,形成具有不同取代基的衍生物。
常用试剂和条件
氧化: 在酸性或碱性条件下可以使用高锰酸钾或过氧化氢等试剂。
还原: 在像乙醚或四氢呋喃之类的无水溶剂中使用氢化锂铝或硼氢化钠。
取代: 在像三乙胺之类的碱存在下使用卤代烷或酰氯。
主要生成物
氧化: 硝基或亚硝基衍生物。
还原: 相应的醇。
取代: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
2-氨基-4-环己基丁酸甲酯在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性以及与酶和受体的相互作用。
医药: 研究其潜在的治疗特性,包括作为药物开发的前体。
工业: 用于生产特种化学品和材料。
作用机制
2-氨基-4-环己基丁酸甲酯的作用机制与其与各种分子靶标的相互作用有关。氨基可以与生物分子形成氢键,影响其活性。酯基可以发生水解,释放出活性酸形式,可以与生物系统中的酶和受体相互作用。
相似化合物的比较
类似化合物
2-氨基-4-苯基丁酸甲酯: 结构相似,但具有苯基而不是环己基。
2-氨基-4-甲基丁酸甲酯: 结构相似,但具有甲基而不是环己基。
独特性
2-氨基-4-环己基丁酸甲酯由于存在环己基而具有独特性,这赋予了其独特的空间位阻和电子特性。这种独特性可以影响其反应性和与生物分子的相互作用,使其成为研究和开发中的一种宝贵化合物。
属性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
methyl 2-amino-4-cyclohexylbutanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3 |
InChI 键 |
KCVPRRNRTQVESK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CCC1CCCCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


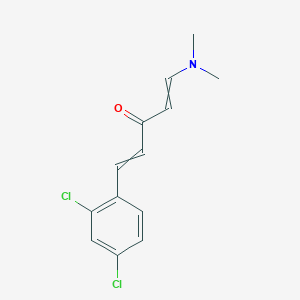
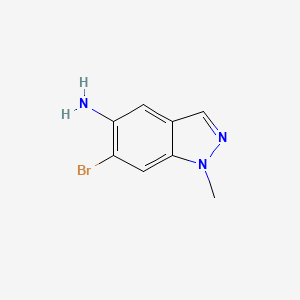
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)
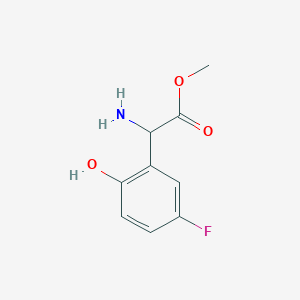

![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)
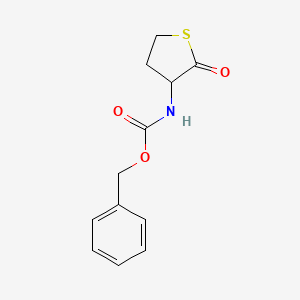
![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
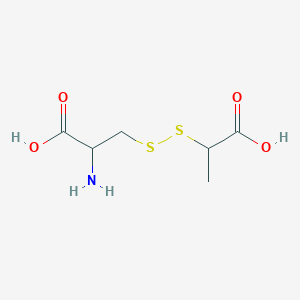
![[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)

